Fluindione-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluindione-d4 is a deuterium-labeled analog of Fluindione, a compound known for its anticoagulant properties. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluindione-d4 involves the incorporation of deuterium atoms into the Fluindione molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fluindione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Fluindione-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Fluindione-d4 exerts its effects by inhibiting the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition prevents the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect. The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Fluindione: The non-deuterated analog with similar anticoagulant properties.
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: A vitamin K antagonist with a similar mechanism of action.
Uniqueness
Fluindione-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantitation. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C15H9FO2 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(2,3,5,6-tetradeuterio-4-fluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |
InChI Key |
NASXCEITKQITLD-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])F)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.